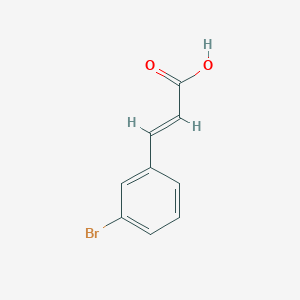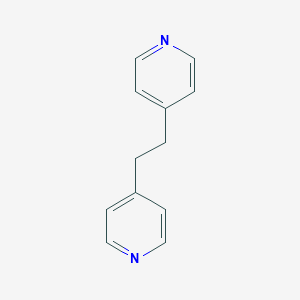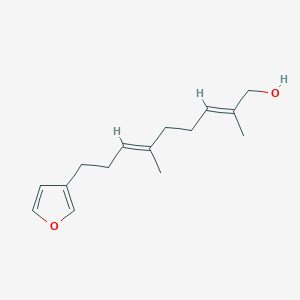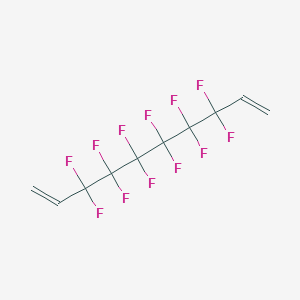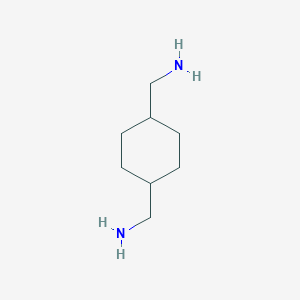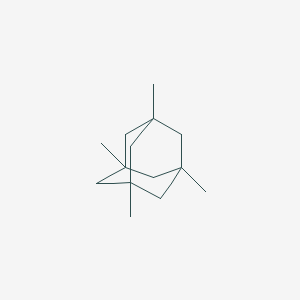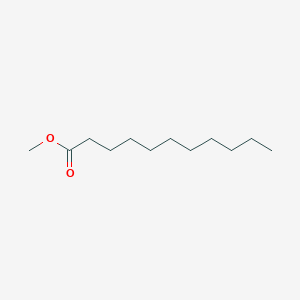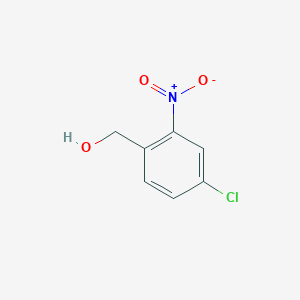![molecular formula C16H14 B167353 Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 16293-79-1](/img/structure/B167353.png)
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that belongs to the class of indene derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
The mechanism of action of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is not fully understood. However, studies have shown that it interacts with specific cellular targets, including enzymes and receptors, to exert its biological effects. It has been shown to inhibit the activity of specific enzymes involved in tumor growth and inflammation. It has also been shown to bind to specific receptors in fungal cells, leading to their death.
生化和生理效应
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of specific cytokines and chemokines. In addition, it has been shown to have antifungal effects by disrupting the cell membrane of fungal cells.
实验室实验的优点和局限性
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under specific storage conditions. It is also highly soluble in organic solvents, making it easy to handle in the lab. However, it also has some limitations, including its low aqueous solubility, which can limit its use in certain experiments. It is also sensitive to specific reaction conditions, which can affect its yield and purity.
未来方向
There are several future directions for the study of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the study of its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In addition, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as materials science and agrochemicals.
In conclusion, Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a chemical compound that has shown significant potential for various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential and to explore its applications in various fields of research.
合成方法
The synthesis of Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex process that involves multiple steps. The most common method of synthesis is through the Diels-Alder reaction between indene and maleic anhydride. The reaction is carried out in the presence of a catalyst and under specific reaction conditions to obtain the desired compound. Other methods of synthesis include the use of other dienophiles such as phthalic anhydride and maleimide.
科学研究应用
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene has been extensively studied for its potential applications in various fields of research. In the pharmaceutical industry, it has shown promising results as an antitumor agent, anti-inflammatory agent, and antifungal agent. It has also been studied for its potential use as a chiral building block in the synthesis of other pharmaceutical compounds. In the field of agrochemicals, it has shown potential as a plant growth regulator and as a fungicide. In materials science, it has been studied for its potential use in the synthesis of liquid crystals and as a component in organic photovoltaic cells.
属性
CAS 编号 |
16293-79-1 |
|---|---|
产品名称 |
Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
分子式 |
C16H14 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
(4bS,9bS)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H14/c1-3-7-13-11(5-1)9-15-14-8-4-2-6-12(14)10-16(13)15/h1-8,15-16H,9-10H2/t15-,16-/m1/s1 |
InChI 键 |
WAOYYDRELAGSPG-HZPDHXFCSA-N |
手性 SMILES |
C1[C@H]2[C@H](CC3=CC=CC=C23)C4=CC=CC=C41 |
SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
规范 SMILES |
C1C2C(CC3=CC=CC=C23)C4=CC=CC=C41 |
其他 CAS 编号 |
16293-79-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



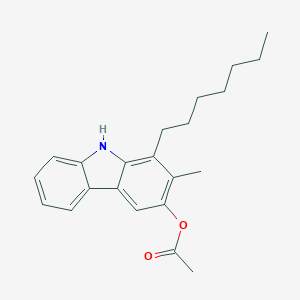
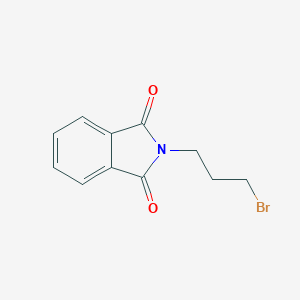
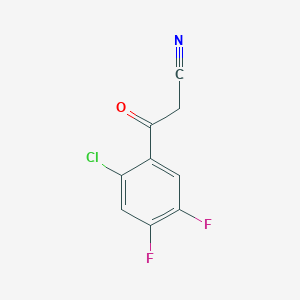
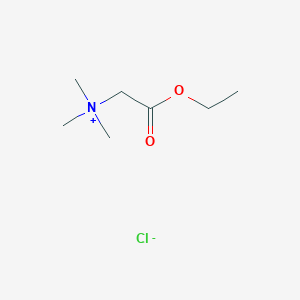

![1-(Benzo[d]oxazol-2-yl)-N-methylmethanamine](/img/structure/B167282.png)
